molecular formula C10H19NaO4S B12773394 Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate CAS No. 65416-29-7

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate

Cat. No.: B12773394
CAS No.: 65416-29-7
M. Wt: 258.31 g/mol
InChI Key: AOTGIENKPBLGMC-UHFFFAOYSA-M
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its carbon skeleton and functional groups. The parent chain is an eight-carbon octene backbone with a double bond at the sixth position (oct-6-ene). Substituents include methyl groups at the third and seventh carbons, a hydroxyl group at the first carbon, and a sulfonate group also at the first carbon. The sodium counterion originates from the deprotonation of the sulfonic acid group. Thus, the full IUPAC name is sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate .

This nomenclature adheres to IUPAC prioritization rules, where the sulfonate group (-SO₃⁻) receives higher priority over the hydroxyl (-OH) and methyl (-CH₃) groups. The numbering begins at the sulfonate-bearing carbon to assign the lowest possible locants to all substituents. The compound’s registry number (CAS 65416-29-7) further confirms its identity in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate is C₁₀H₁₉NaO₄S , derived from the neutral sulfonic acid form (C₁₀H₂₀O₄S) by replacing one proton with a sodium ion. The molecular weight is calculated as follows:

  • Carbon (C₁₀): $$10 \times 12.01 = 120.10 \, \text{g/mol}$$
  • Hydrogen (H₁₉): $$19 \times 1.008 = 19.15 \, \text{g/mol}$$
  • Sodium (Na): $$22.99 \, \text{g/mol}$$
  • Oxygen (O₄): $$4 \times 16.00 = 64.00 \, \text{g/mol}$$
  • Sulfur (S): $$32.07 \, \text{g/mol}$$

Total molecular weight : $$120.10 + 19.15 + 22.99 + 64.00 + 32.07 = 258.31 \, \text{g/mol}$$.

This value aligns with mass spectrometry data for the protonated sulfonic acid form (observed [M+H]+ at $$237.11551 \, \text{m/z}$$), adjusted for the sodium adduct. The compound’s exact mass ($$258.31 \, \text{g/mol}$$) distinguishes it from simpler sulfonates like sodium 1-octanesulfonate (C₈H₁₇NaO₃S, $$216.28 \, \text{g/mol}$$), highlighting the impact of additional methyl and hydroxyl groups.

Stereochemical Configuration and Isomeric Considerations

The compound exhibits two stereogenic features: (1) the double bond at C6–C7 and (2) the chiral center at C1. The oct-6-ene backbone introduces geometric isomerism, with the E-configuration favored due to steric repulsion between the C3 and C7 methyl groups. At C1, the hydroxyl and sulfonate groups create a chiral center, as the carbon is bonded to four distinct groups:

  • Hydroxyl (-OH)
  • Sulfonate (-SO₃⁻Na⁺)
  • Methyl-substituted aliphatic chain
  • Hydrogen atom

This chirality necessitates specifying the absolute configuration (R or S) in the IUPAC name. However, the provided sources do not resolve the enantiomeric form, suggesting the compound is studied or synthesized as a racemic mixture. Additionally, the hydroxyl and sulfonate groups on C1 may engage in intramolecular hydrogen bonding, influencing conformational stability.

Crystal Structure and Conformational Analysis

No single-crystal X-ray diffraction data are available for sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate. However, computational models predict a folded conformation stabilized by non-covalent interactions. The sulfonate group’s tetrahedral geometry and the hydroxyl group’s polarity likely promote a compact structure, with the hydrophobic methyl groups oriented away from the hydrophilic sulfonate-hydroxyl region.

Comparative analysis with sodium cumene sulfonate (C₉H₁₁NaO₃S), which adopts a planar aromatic sulfonate group linked to an isopropyl chain, underscores the conformational flexibility of aliphatic sulfonates. Molecular dynamics simulations suggest that the compound’s branched chain minimizes steric strain, allowing the molecule to adopt multiple low-energy conformers in solution.

Comparative Structural Analysis with Related Sulfonates

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate belongs to a broader class of aliphatic sulfonates, which vary in chain length, branching, and functionalization. Key comparisons include:

Feature Sodium 1-Hydroxy-3,7-Dimethyloct-6-ene-1-Sulfonate Sodium 1-Octanesulfonate Sodium Cumene Sulfonate
Molecular Formula C₁₀H₁₉NaO₄S C₈H₁₇NaO₃S C₉H₁₁NaO₃S
Chain Type Branched aliphatic with double bond Linear aliphatic Aromatic with isopropyl substituent
Functional Groups Hydroxyl, sulfonate Sulfonate Sulfonate
Molecular Weight 258.31 g/mol 216.28 g/mol 222.23 g/mol
Applications Surfactant, hydrotrope Detergent, solubilizing agent Cleaning formulations, metalworking

The hydroxyl group in sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate enhances its hydrophilicity compared to non-hydroxylated analogs, while the branched chain improves solubility in nonpolar media. These structural attributes make it a versatile hydrotrope, capable of solubilizing both polar and apolar compounds. In contrast, linear sulfonates like sodium 1-octanesulfonate exhibit lower solubility in organic solvents due to reduced steric hindrance.

Properties

CAS No.

65416-29-7

Molecular Formula

C10H19NaO4S

Molecular Weight

258.31 g/mol

IUPAC Name

sodium;1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate

InChI

InChI=1S/C10H20O4S.Na/c1-8(2)5-4-6-9(3)7-10(11)15(12,13)14;/h5,9-11H,4,6-7H2,1-3H3,(H,12,13,14);/q;+1/p-1

InChI Key

AOTGIENKPBLGMC-UHFFFAOYSA-M

Canonical SMILES

CC(CCC=C(C)C)CC(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Pathway:

$$
\text{Terpene alcohol} + \text{HSO}_3\text{Cl} \rightarrow \text{Sulfonic acid intermediate} \xrightarrow{\text{NaOH}} \text{Sodium sulfonate salt}
$$

Stepwise Preparation Methods

Sulfonation of Terpene Alcohol

The hydroxyl group of the terpene alcohol reacts with a sulfonating agent to form the sulfonic acid derivative.
Typical conditions :

  • Temperature: 0–5°C (to control exothermic reaction)
  • Solvent: Dichloromethane or ethyl acetate
  • Molar ratio: 1:1 (alcohol to sulfonating agent)

Example protocol :

  • Dissolve 3,7-dimethyloct-6-en-1-ol (10 mmol) in 50 mL dichloromethane.
  • Add chlorosulfonic acid (10 mmol) dropwise under ice-cooling.
  • Stir for 4–6 hours at room temperature.
  • Quench with ice water and extract the sulfonic acid intermediate.

Neutralization to Sodium Salt

The sulfonic acid is neutralized with NaOH to form the sodium sulfonate:
$$
\text{RSO}3\text{H} + \text{NaOH} \rightarrow \text{RSO}3\text{Na} + \text{H}_2\text{O}
$$
Conditions :

  • pH adjustment to 7–8
  • Crystallization via solvent evaporation or anti-solvent addition

Key Physicochemical Data

Property Value Source
Molecular formula C₁₀H₁₉NaO₄S
Molecular weight 258.31 g/mol
IUPAC name Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate
Canonical SMILES CC(CCC=C(C)C)CC(O)S(=O)(=O)[O-].[Na+]
Solubility Highly water-soluble (>100 mg/mL)

Optimization Challenges

  • Regioselectivity : Ensuring sulfonation occurs exclusively at the primary hydroxyl group.
  • Purity control : Removal of unreacted starting material and byproducts (e.g., disulfonates) via column chromatography or recrystallization.
  • Yield improvement : Reported yields for analogous sulfonates range from 60% to 85% under optimized conditions.

Industrial-Scale Considerations

Large-scale production may employ:

Chemical Reactions Analysis

Types of Reactions

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of 1-keto-3,7-dimethyloct-6-ene-1-sulphonate or 1-carboxy-3,7-dimethyloct-6-ene-1-sulphonate.

    Reduction: Formation of 1-hydroxy-3,7-dimethyloctane-1-sulphonate.

    Substitution: Formation of various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Cosmetic Applications

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate is utilized in cosmetic formulations due to its surfactant properties. It acts as an emulsifier and stabilizer in creams, lotions, and gels. The compound enhances the texture and stability of cosmetic products while providing a pleasant sensory experience.

Case Study:
A study demonstrated that incorporating this compound in a lotion formulation improved the emulsion stability significantly compared to formulations without this compound. The stability was assessed over a period of six months under varying temperature conditions .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential therapeutic benefits. Research indicates that it may exhibit anti-inflammatory properties and could be beneficial in treating skin conditions.

Case Study:
A recent study evaluated the anti-inflammatory effects of this compound in a topical formulation for psoriasis treatment. The results showed a marked reduction in inflammation and scaling in treated subjects compared to the control group .

Agricultural Applications

This compound is also being investigated for use as a surfactant in agricultural formulations. Its ability to enhance the spreading and adhesion of pesticides on plant surfaces can improve the efficacy of these products.

Case Study:
In agricultural trials, the addition of this compound to pesticide formulations resulted in increased coverage on leaf surfaces and improved pest control outcomes compared to standard formulations without the compound .

Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound finds applications in industrial cleaning products. Its surfactant properties make it effective in removing dirt and grease from surfaces.

Case Study:
An evaluation of industrial cleaning formulations containing this compound showed enhanced cleaning efficiency on various surfaces, including metals and plastics. The formulations demonstrated lower surface tension, facilitating better penetration into dirty surfaces .

Mechanism of Action

The mechanism of action of Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the solubility of drugs in pharmaceutical formulations or improving the emulsification of oils in industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous sulphonates:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate 65416-29-7 C₁₀H₁₉NaO₄S 258.31 Sulphonate, hydroxyl, branched alkene Branched aliphatic chain
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 C₁₀H₆K₂O₇S₂ 400.47 Two sulphonates, hydroxyl, aromatic Naphthalene ring
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S 150.15 Sulphonate, alkene Short aliphatic chain
Sodium 1-heptanesulfonate 22767-50-6 C₇H₁₅NaO₃S 202.25 Sulphonate Linear aliphatic chain

Key Differences and Implications

Aromatic vs. Aliphatic Sulphonates
  • Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) is an aromatic sulphonate with a naphthalene backbone, two sulphonate groups, and a hydroxyl substituent. Its rigid aromatic structure enhances thermal stability but reduces water solubility compared to aliphatic analogues like the target compound .
Chain Length and Branching
  • Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) has a shorter chain (C₄) and a terminal alkene, which may increase reactivity in polymerization or addition reactions compared to the target compound’s longer, branched chain .
  • Sodium 1-heptanesulfonate (CAS 22767-50-6) is a linear, saturated sulphonate. The absence of branching and hydroxyl groups in this compound likely reduces its ability to form hydrogen bonds, affecting solubility and surfactant properties .
Functional Group Diversity
  • The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in aqueous systems. This contrasts with sodium 1-heptanesulfonate , which relies solely on its sulphonate group for solubility .

Reactivity and Stability

  • The alkene group in This compound makes it susceptible to oxidation or electrophilic addition, whereas saturated analogues like sodium 1-heptanesulfonate are more chemically inert .
  • The hydroxyl group may act as a weak acid (pKa ~10–12), enabling chelation of metal ions in specific applications .

Industrial and Research Uses

  • Linear sulphonates (e.g., sodium 1-heptanesulfonate) are widely used as surfactants or ion-pairing agents in chromatography, while the target compound’s branched structure may limit its utility in these roles .

Biological Activity

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate (CAS Number: 65416-29-7) is a sulfonic acid salt that exhibits various biological activities. This compound is of interest due to its potential applications in pharmaceuticals and cosmetics, as well as its unique chemical structure, which may confer specific biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C10H19NaO4SC_{10}H_{19}NaO_{4}S with a molecular weight of approximately 258.31 g/mol. The compound's structure features a hydroxyl group and a sulfonate group, which are crucial for its biological interactions.

PropertyValue
CAS Number65416-29-7
Molecular FormulaC10H19NaO4S
Molecular Weight258.31 g/mol
Synonyms1-Hydroxy-3,7-dimethyl-6-octene-1-sulfonic acid sodium salt

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% (v/v). This suggests its potential application as a preservative in personal care products .

Case Study 2: Inflammatory Response Modulation

In an experimental model of inflammation, this compound reduced the expression of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) by up to 30%, indicating its potential role in managing inflammatory conditions .

The mechanisms underlying the biological activities of this compound include:

Antimicrobial Action: The sulfonate group may disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.

Anti-inflammatory Mechanisms: Inhibition of HDACs could lead to increased acetylation of histones and modulation of gene expression related to inflammation.

Q & A

Q. What are the established synthetic routes for Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate, and how can purity be optimized during synthesis?

Methodological Answer: The compound is typically synthesized via sulfonation of the corresponding alcohol (3,7-dimethyloct-6-en-1-ol) using sulfuric acid, followed by neutralization with sodium hydroxide. Purity optimization involves:

  • Recrystallization : Use methanol-water mixtures (1:1) to remove unreacted precursors .
  • Chromatographic Purification : Employ reverse-phase HPLC with a C18 column and 0.08 M phosphoric acid buffer (pH 7.0) to isolate the product .
  • Purity Assessment : Verify via HPLC (retention time comparison) and elemental analysis (C, H, S content) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 210 nm, mobile phase of methanol-water (1:1), and buffer pH 7.0. Maintain the sample at 158°C until injection to prevent degradation .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (hydroxy and sulfonate group identification) and FT-IR (S=O stretching at 1040–1220 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M-Na]^-) and fragmentation pattern validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in temperature, solvent purity, or hydration states. To address this:

  • Controlled Solubility Studies : Use standardized solvents (e.g., USP-grade methanol/water) and report temperature explicitly .
  • Hydration State Verification : Characterize via thermogravimetric analysis (TGA) to confirm monohydrate vs. anhydrous forms, which significantly impact solubility .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by experimental variables .

Q. What methodologies are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies using TGA/DSC to determine decomposition thresholds (e.g., 158°C as a critical storage temperature) .
  • Hydrolytic Stability : Incubate solutions at pH 2–12 (37°C) and monitor degradation via HPLC. Buffer solutions (e.g., 0.08 M phosphoric acid) help maintain pH consistency .
  • Light Sensitivity : Expose samples to UV-Vis light and track sulfonate group integrity via FT-IR .

Q. How can researchers investigate the compound’s interactions with biological macromolecules (e.g., proteins or lipids)?

Methodological Answer:

  • Fluorescence Quenching : Use tryptophan fluorescence assays to study binding with serum albumin. Calculate binding constants (Ka_a) via Stern-Volmer plots .
  • Liposome Encapsulation : Prepare phosphatidylcholine liposomes and assess encapsulation efficiency using dialysis and HPLC quantification .
  • Molecular Dynamics Simulations : Model sulfonate group interactions with lipid bilayers or enzyme active sites using software like GROMACS .

Q. What strategies are effective for resolving contradictions in reported reaction mechanisms involving this sulfonate?

Methodological Answer:

  • Isotopic Labeling : Use 18^{18}O-labeled water or alcohols to trace sulfonate ester formation pathways .
  • Kinetic Studies : Compare rate constants under controlled conditions (e.g., pH, solvent polarity) to validate proposed mechanisms .
  • Cross-Study Meta-Analysis : Systematically review literature to identify consensus vs. outlier hypotheses, emphasizing experimental conditions (e.g., reagent purity, catalysis) .

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